molecular formula C10H16N4OS B6559529 2,2-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide CAS No. 946293-22-7

2,2-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Cat. No.: B6559529
CAS No.: 946293-22-7
M. Wt: 240.33 g/mol
InChI Key: OCTSYECCVDWRHL-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[3,4-b][1,3]thiazine core, a seven-membered ring system combining 1,2,4-triazole and 1,3-thiazine moieties. The N-3 position is substituted with a 2,2-dimethylpropanamide group, which enhances steric bulk and modulates electronic properties.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-10(2,3)7(15)11-8-12-13-9-14(8)5-4-6-16-9/h4-6H2,1-3H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTSYECCVDWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide typically involves multiple steps, starting with the construction of the triazolothiadiazine core. Common synthetic routes include:

  • Condensation Reactions: : These reactions involve the condensation of appropriate precursors, such as amines and thiocyanates, under controlled conditions.

  • Cyclization Reactions: : Cyclization steps are crucial to forming the triazolothiadiazine ring system. This often requires high temperatures and specific catalysts.

  • Amidation Reactions: : The final step usually involves the amidation of the intermediate compound with 2,2-dimethylpropanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: : Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is studied for its potential biological activities. It has shown promise as an enzyme inhibitor, particularly in inhibiting carbonic anhydrase and cholinesterase.

Medicine

Medically, this compound is explored for its pharmacological properties. It has demonstrated anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] 1,3 .... These properties make it a candidate for developing new therapeutic agents.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide exerts its effects involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase and cholinesterase, preventing their normal function. This disruption can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications
  • Triazolo[3,4-b][1,3]thiazine vs. Triazolo[3,4-b][1,3,4]thiadiazole :
    • The target compound’s seven-membered thiazine ring (vs. six-membered thiadiazole in analogs like HTP and ITP ) may confer distinct conformational preferences and binding kinetics.
    • Thiadiazole-containing analogs (e.g., compound 13 in ) often exhibit higher rigidity, which can enhance target affinity but reduce solubility .
Substituent Effects
  • 2,2-Dimethylpropanamide (Target) vs. Thione/Thiol Groups :
    • Analogs such as 14 () and 5A-E () feature thione groups at position 6, enabling hydrogen bonding but increasing polarity. The dimethylpropanamide group in the target compound likely improves lipophilicity (logP) and metabolic stability .
  • Halogenated and Aromatic Substituents :
    • Iodo- and bromophenyl-substituted derivatives (e.g., HTP , ITP , and 13 ) show enhanced heparanase and metallo-β-lactamase inhibition, attributed to halogen-mediated hydrophobic interactions .
Table 1: Comparative Bioactivities of Triazolo-Thiazine/Thiadiazole Derivatives
Compound Core Structure Substituents Reported Bioactivity Key Reference
Target Compound Triazolo-thiazine 2,2-Dimethylpropanamide (N-3) N/A (Structural focus) -
HTP / ITP () Triazolo-thiadiazole 2-Hydroxy-3,5-diiodo / 4-Iodo-phenol Heparanase inhibition (IC50 ~ nM)
Compound 13 () Triazolo-thiadiazole 3-Bromophenyl Antimicrobial (MIC: 8–16 µg/mL)
2a–2s () Triazolo-thiadiazole Pyridyl / Aryloxymethylene Vasodilation (EC50: 10–50 µM)
5A-E () Triazolo-thiadiazole 6-Thione / Aryl Antitubercular (MIC: 2–8 µg/mL)
Compounds 20-24 () Triazolo-thiazine Phenyl / Alkyl Metallo-β-lactamase inhibition
Key Observations:
  • Enzyme Inhibition : Thiadiazole derivatives (e.g., HTP, ITP) show potent heparanase inhibition due to halogenated aromatic substituents, while triazolo-thiazines (e.g., compounds 20-24) target metallo-β-lactamases .
  • Antimicrobial Activity : Bromophenyl (compound 13 ) and thione-substituted analogs (5A-E ) exhibit broad-spectrum antimicrobial effects, likely via thiol-mediated disruption of bacterial membranes .
  • Vasodilation : Pyridyl-substituted triazolo-thiadiazoles (e.g., 2a–2s ) demonstrate vasodilatory activity, correlating with increased electron-withdrawing substituents enhancing nitric oxide release .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Thione and hydroxy-substituted analogs (e.g., 14 , HTP ) exhibit higher aqueous solubility but lower logP (~2.5–3.0), whereas the target compound’s dimethylpropanamide group may increase logP (~3.5–4.0), favoring blood-brain barrier penetration .
  • Metabolic Stability : Alkyl/aryl substituents (e.g., naphthylmethylene in ) reduce oxidative metabolism, suggesting the target compound’s branched amide could similarly enhance stability .

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